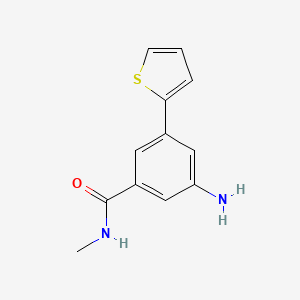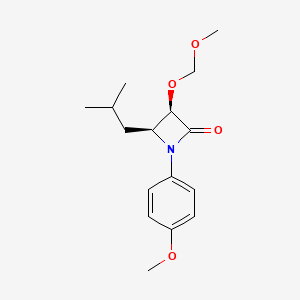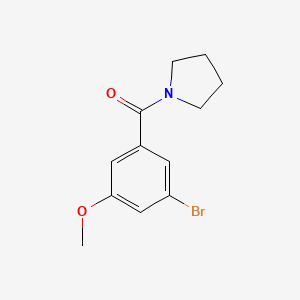
(R)-1-phenyl-2-((triisopropylsilyl)oxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-phenyl-2-((triisopropylsilyl)oxy)ethanol is an organic compound that features a phenyl group, a triisopropylsilyl ether, and a chiral center. Compounds like this are often used in organic synthesis due to their unique reactivity and ability to act as intermediates in the formation of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-phenyl-2-((triisopropylsilyl)oxy)ethanol typically involves the protection of an alcohol group with a triisopropylsilyl group. This can be achieved through the reaction of the corresponding alcohol with triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for such compounds often involve similar protection strategies but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
®-1-phenyl-2-((triisopropylsilyl)oxy)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The phenyl group can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The triisopropylsilyl group can be removed under acidic conditions to yield the free alcohol.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Acidic conditions using hydrochloric acid or tetrabutylammonium fluoride (TBAF).
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Reduced phenyl derivatives.
Substitution: Free alcohols.
Aplicaciones Científicas De Investigación
®-1-phenyl-2-((triisopropylsilyl)oxy)ethanol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Potential use in the development of pharmaceuticals due to its chiral nature.
Industry: Used in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-1-phenyl-2-((triisopropylsilyl)oxy)ethanol depends on the specific reactions it undergoes. For example, in oxidation reactions, the alcohol group is converted to a carbonyl group through the transfer of electrons. The triisopropylsilyl group acts as a protecting group, preventing unwanted side reactions.
Comparación Con Compuestos Similares
Similar Compounds
®-1-phenyl-2-((tert-butyldimethylsilyl)oxy)ethanol: Similar structure but with a tert-butyldimethylsilyl group instead of a triisopropylsilyl group.
®-1-phenyl-2-((trimethylsilyl)oxy)ethanol: Similar structure but with a trimethylsilyl group.
Uniqueness
®-1-phenyl-2-((triisopropylsilyl)oxy)ethanol is unique due to the bulkiness of the triisopropylsilyl group, which provides greater steric protection compared to smaller silyl groups. This can be advantageous in selective reactions where the protection of the alcohol group is crucial.
Propiedades
IUPAC Name |
(1R)-1-phenyl-2-tri(propan-2-yl)silyloxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O2Si/c1-13(2)20(14(3)4,15(5)6)19-12-17(18)16-10-8-7-9-11-16/h7-11,13-15,17-18H,12H2,1-6H3/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDWTSORPLPYNI-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H](C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Vinylbenzo[b]thiophene](/img/structure/B8124020.png)







![[2-(6-Bromo-naphthalen-2-yloxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8124070.png)
![2-[2-Fluoro-5-(2-methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B8124076.png)




